molecular formula C30H48O4 B580061 triptocallic acid D CAS No. 201534-09-0

triptocallic acid D

Cat. No. B580061
CAS RN: 201534-09-0
M. Wt: 472.71
InChI Key: JTBGJQZJEYVBJZ-SXKKXCELSA-N
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Description

Triptocallic acid D is a compound with the molecular formula C30H48O4 and a molecular weight of 472.7 g/mol . It is a type of triterpenoid and is derived from the herbs of Tripterygium wilfordii .


Physical And Chemical Properties Analysis

This compound is a powder . It can be dissolved in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Scientific Research Applications

  • Chemical Isolation and Characterization :

    • Triptocallic acid D was identified and isolated from callus cultures of Tripterygium wilfordii. This study contributes to the understanding of the chemical composition of this plant, which is important for further research and potential therapeutic applications (Nakano, Oose, & Takaishi, 1997).
  • Anti-Plasmodial Activity :

    • Compounds related to this compound, like triptocallic acid B, were found to show weak to moderate in vitro antiplasmodial activity. This suggests potential uses in malaria research or treatments (Rasamison et al., 2014).
  • Applications in Rheumatoid Arthritis :

    • Hyaluronic acid hydrogels hybridized with Triptolide (related to this compound) have been studied for targeted delivery in rheumatoid arthritis therapy, indicating the relevance of these compounds in autoimmune disease treatment (Li et al., 2021).
  • Cytotoxicity Studies :

    • The diterpene triepoxide structure of Triptolide, related to this compound, has been a focus in studies related to antitumor, anti-inflammatory, immunosuppressive, and antifertility activities, highlighting the compound's potential in various therapeutic areas (Xu, Tang, Feng, & Li, 2014).
  • Neuroprotective Activities :

    • Triptolide's role in neuroprotection and its effects on inflammatory diseases have been studied, indicating the potential of this compound derivatives in treating neurological conditions (Zhu et al., 2020).
  • Hepatoprotective Effects :

    • Research on Triptolide, a compound related to this compound, has shown hepatoprotective effects. This suggests the potential of this compound in treatments related to liver health (Tan et al., 2018).
  • Potential in Treating Diabetic Kidney Disease :

    • Triptolide, related to this compound, has been evaluated for its efficacy in treating diabetic kidney disease, showing significant reduction in albuminuria and other symptoms in animal studies (Liang, Mai, Ruan, & Fu, 2021).

properties

IUPAC Name

(2S,4S,4aR,6aR,6aS,6bR,8aR,10R,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22+,23-,26-,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBGJQZJEYVBJZ-SXKKXCELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@](C[C@@H]5O)(C)C(=O)O)C)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230616
Record name (3α,20α,22α)-3,22-Dihydroxyolean-12-en-29-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201534-09-0
Record name (3α,20α,22α)-3,22-Dihydroxyolean-12-en-29-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201534-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3α,20α,22α)-3,22-Dihydroxyolean-12-en-29-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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